2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a bromophenyl group, a dioxopyrrolidinyl moiety, and a nicotinic acid derivative
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects
Mode of Action
It’s worth noting that compounds with similar structures, such as boronic esters, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is commonly associated with similar compounds, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways depending on the specific targets of the compound.
Result of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, undergoes a reaction with succinic anhydride to form the 3-bromophenylsuccinimide intermediate.
Thioether Formation: The intermediate is then reacted with thiourea to introduce the thioether linkage.
Nicotinic Acid Derivative Formation: Finally, the thioether intermediate is coupled with nicotinic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, catalytic conditions
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenyl derivative
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Uniqueness
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to the presence of the bromophenyl group, which can enhance its binding affinity to certain biological targets through halogen bonding. Additionally, the combination of the dioxopyrrolidinyl and nicotinic acid moieties provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
2-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S/c17-9-3-1-4-10(7-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)5-2-6-18-14/h1-7,12H,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGDTCQGDQKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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